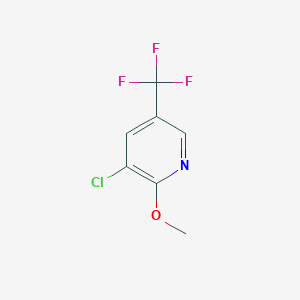

3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-methoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c1-13-6-5(8)2-4(3-12-6)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRBUQUZQJTWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371482 | |

| Record name | 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-17-1 | |

| Record name | 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine

CAS Number: 175136-17-1

This technical guide provides a comprehensive overview of 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering available data on its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications in medicinal chemistry.

Core Chemical Properties

This compound is a halogenated and methoxy-substituted pyridine derivative. The presence of a trifluoromethyl group, a chloro group, and a methoxy group on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 175136-17-1 | [1][2][3] |

| Molecular Formula | C₇H₅ClF₃NO | [1][2] |

| Molecular Weight | 211.57 g/mol | [1] |

| Appearance | Colorless to yellow crystal or powder | [1] |

| Melting Point | 57-59 °C | [1] |

| Solubility | Soluble in most organic solvents (e.g., ethanol, dimethyl sulfoxide, dichloromethane) | [1] |

Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 212.00845 |

| [M+Na]⁺ | 233.99039 |

| [M-H]⁻ | 209.99389 |

| [M+NH₄]⁺ | 229.03499 |

| [M+K]⁺ | 249.96433 |

(Data sourced from PubChem)

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of 2,3-dichloro-5-(trifluoromethyl)pyridine is selectively replaced by a methoxy group. The chlorine at the 2-position is generally more activated towards nucleophilic attack than the chlorine at the 3-position.

References

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring chloro, methoxy, and trifluoromethyl groups, provides multiple points for chemical modification, rendering it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physical properties, supported by available data and generalized experimental methodologies.

Core Physical and Chemical Properties

The physical characteristics of this compound are crucial for its handling, application in synthetic protocols, and for predicting its behavior in various chemical and biological systems.

Data Presentation

A summary of the key physical and chemical data for this compound is presented in the table below. This information has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClF₃NO | [1][2] |

| Molecular Weight | 211.57 g/mol | [1][2] |

| CAS Number | 175136-17-1 | [1] |

| Appearance | Colorless to yellow crystal or powder | [1] |

| Melting Point | 57-59 °C | [1] |

| Density | 1.390 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in most organic solvents, such as ethanol, dimethyl sulfoxide, and dichloromethane. | [1] |

| Flash Point | 223.4 °C | [1] |

| pKa (Predicted) | -1.31 ± 0.20 | [1] |

Structural Information

The arrangement of atoms and functional groups in this compound dictates its reactivity and physical properties.

Caption: 2D chemical structure of this compound.

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

A small, dry sample of crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute, and the temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded. The range between these two temperatures is reported as the melting point.

Density Measurement

The density of a compound can be determined using various techniques, with the pycnometer method being common for solids.

Methodology:

-

The weight of a clean, dry pycnometer is recorded.

-

The pycnometer is filled with a solvent of known density in which the compound is insoluble, and the total weight is measured.

-

A known weight of this compound is introduced into the empty pycnometer.

-

The pycnometer containing the sample is then filled with the same solvent, and the total weight is recorded.

-

The density is calculated using the weights of the sample, the displaced solvent, and the known density of the solvent.

Solubility Assessment

The solubility of a compound in various solvents is a key parameter for its application in synthesis and formulation.

Methodology:

-

A known amount of this compound is added to a specific volume of a selected solvent (e.g., ethanol, dimethyl sulfoxide, dichloromethane) at a constant temperature.

-

The mixture is stirred or agitated until saturation is reached, which is indicated by the presence of undissolved solid.

-

The saturated solution is filtered to remove any excess solid.

-

A known volume of the filtrate is then evaporated to dryness, and the weight of the dissolved solid is determined.

-

The solubility is expressed as the mass of solute per volume of solvent (e.g., g/100 mL).

Conceptual Synthesis Workflow

This compound is a valuable intermediate in organic synthesis. While specific industrial synthesis protocols are proprietary, a conceptual workflow can be outlined based on common synthetic transformations for pyridine derivatives.

Caption: A generalized, conceptual workflow for the synthesis of the target compound.

Conclusion

This technical guide provides a foundational understanding of the key physical properties of this compound. The presented data and generalized experimental protocols offer a valuable resource for researchers and professionals working with this compound. Further experimental investigation is encouraged to establish more detailed and specific data for this important chemical intermediate.

References

An In-depth Technical Guide to 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Properties

This compound is a substituted pyridine derivative with the molecular formula C₇H₅ClF₃NO. The strategic placement of the chloro, methoxy, and trifluoromethyl groups on the pyridine ring imparts unique electronic and steric properties, making it a valuable building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Predicted |

| Molecular Formula | C₇H₅ClF₃NO | N/A |

| Molar Mass | 211.57 g/mol | N/A |

| Appearance | Colorless to yellow crystal or powder | Predicted |

| Melting Point | 57-59 °C | Predicted |

| Density | 1.390 ± 0.06 g/cm³ | Predicted |

| Solubility | Soluble in most organic solvents (e.g., ethanol, DMSO, dichloromethane) | Predicted |

| Predicted XlogP | 2.7 | [1] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ ~8.2 (s, 1H, H-6), ~7.8 (s, 1H, H-4), ~4.0 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | δ ~160 (C-2), ~148 (C-6), ~140 (q, C-5), ~125 (q, CF₃), ~120 (C-4), ~115 (C-3), ~55 (-OCH₃) |

| Mass Spectrum (EI) | M⁺ at m/z 211. Isotopic peak for ³⁷Cl at m/z 213. |

| IR Spectrum | Key stretches: C-F (~1100-1300 cm⁻¹), C-O (~1250 cm⁻¹), C=N, C=C (aromatic, ~1400-1600 cm⁻¹) |

Note: The spectroscopic data presented are predicted based on the analysis of structurally similar compounds, as direct experimental spectra for this compound were not available in the cited literature.

Synthesis and Experimental Protocols

A likely precursor for this synthesis is 2,3-dichloro-5-(trifluoromethyl)pyridine, which is a known chemical intermediate.[2][3] The key transformation would be a nucleophilic aromatic substitution of the chlorine atom at the 2-position with a methoxy group.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Inferred)

This protocol is a generalized procedure based on common practices for the methoxylation of chloropyridines and should be optimized for specific laboratory conditions.

Materials:

-

2,3-Dichloro-5-(trifluoromethyl)pyridine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Dichloromethane (or other suitable extraction solvent)

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To the stirred solution, add sodium methoxide (1.1-1.5 eq) portion-wise at room temperature. The reaction mixture may be heated to reflux to facilitate the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product by NMR (¹H, ¹³C), Mass Spectrometry, and IR Spectroscopy to confirm its identity and purity.

Applications in Drug Development and Agrochemicals

Trifluoromethylpyridine derivatives are a significant class of compounds in the pharmaceutical and agrochemical industries. The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4]

While specific drugs containing the this compound scaffold are not prominently documented, its structural motifs are present in various bioactive molecules, and it serves as a crucial intermediate in their synthesis. For instance, related trifluoromethylpyridines are key components in fungicides and herbicides.[2][3]

Role as a Chemical Building Block

The reactivity of the chloro and methoxy groups, combined with the electronic properties of the trifluoromethyl group, makes this compound a versatile starting material for generating libraries of novel compounds for drug discovery screening. The chlorine atom can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity.

Caption: Role in a typical drug discovery workflow.

Safety Information

As with any chemical intermediate, this compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern provides a scaffold for the synthesis of a wide range of more complex molecules. Further research into the applications and biological activity of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents and crop protection solutions.

References

- 1. PubChemLite - this compound (C7H5ClF3NO) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details two plausible and chemically sound synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to facilitate laboratory-scale synthesis and process development.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a methoxy group, offers multiple points for further chemical modification, making it a valuable building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups influences the molecule's electronic properties and potential biological activity. This guide outlines two primary multi-step synthesis pathways starting from commercially available precursors.

Pathway 1: Selective Methoxylation of 2,3-dichloro-5-(trifluoromethyl)pyridine

This is the more direct and likely preferred industrial route, starting from the readily available 2,3-dichloro-5-(trifluoromethyl)pyridine. The synthesis leverages the higher reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic aromatic substitution compared to the chlorine at the 3-position.

Experimental Protocol

Step 1: Synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine

The synthesis begins with the chlorination of 2-chloro-5-chloromethylpyridine.

-

Materials: 2-chloro-5-chloromethylpyridine, chlorine gas, antimony trichloride (catalyst).

-

Procedure:

-

Charge a suitable reactor with 2-chloro-5-chloromethylpyridine.

-

Heat the reactor to initiate the reaction while introducing chlorine gas.

-

After the initial chlorination to form 2-chloro-5-(trichloromethyl)pyridine, transfer the intermediate to a second reactor.

-

Add antimony trichloride as a catalyst and continue chlorination to achieve chlorination on the pyridine ring, yielding 2,3-dichloro-5-(trichloromethyl)pyridine[1].

-

Step 2: Fluorination to 2,3-dichloro-5-(trifluoromethyl)pyridine

The trichloromethyl group is then converted to a trifluoromethyl group via a fluorination reaction.

-

Materials: 2,3-dichloro-5-(trichloromethyl)pyridine, anhydrous hydrogen fluoride (HF).

-

Procedure:

-

In a fluorination vessel, treat 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride[1][2].

-

The reaction is typically carried out at elevated temperatures[2].

-

Upon completion, the reaction mixture is washed, and the product is purified by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine[1].

-

Step 3: Selective Methoxylation to this compound

The final step is the regioselective substitution of the 2-chloro group with a methoxy group.

-

Materials: 2,3-dichloro-5-(trifluoromethyl)pyridine, sodium methoxide, methanol.

-

Procedure:

-

Dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine in methanol.

-

Add a solution of sodium methoxide in methanol dropwise at a controlled temperature.

-

The reaction is stirred until completion, monitored by an appropriate analytical technique such as GC-MS or TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to give the crude product, which can be further purified by column chromatography or distillation.

-

Quantitative Data for Pathway 1

| Step | Starting Material | Product | Reagents | Typical Yield | Purity |

| 1 | 2-chloro-5-chloromethylpyridine | 2,3-dichloro-5-(trichloromethyl)pyridine | Cl₂, SbCl₃ | High | >95% |

| 2 | 2,3-dichloro-5-(trichloromethyl)pyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine | HF | 65-85%[2] | >98% |

| 3 | 2,3-dichloro-5-(trifluoromethyl)pyridine | This compound | NaOMe, MeOH | Good to High | >98% |

Process Workflow Diagram for Pathway 1

Caption: Synthetic route starting from 2-chloro-5-chloromethylpyridine.

Pathway 2: Synthesis from 2-hydroxy-5-(trifluoromethyl)pyridine

This pathway represents an alternative approach, starting from 2-hydroxy-5-(trifluoromethyl)pyridine. This route involves the sequential introduction of the chlorine atoms followed by methoxylation.

Experimental Protocol

Step 1: Chlorination of 2-hydroxy-5-(trifluoromethyl)pyridine to 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine

-

Materials: 2-hydroxy-5-(trifluoromethyl)pyridine, N-chlorosuccinimide (NCS), acetonitrile.

-

Procedure:

-

Dissolve 2-hydroxy-5-(trifluoromethyl)pyridine in acetonitrile.

-

Add N-chlorosuccinimide portion-wise at room temperature.

-

The reaction mixture is stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

The solvent is removed in vacuo, and the residue is purified by column chromatography to yield 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine.

-

Step 2: Conversion to 2,3-dichloro-5-(trifluoromethyl)pyridine

The hydroxyl group is converted to a chloro group.

-

Materials: 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalyst).

-

Procedure:

-

To 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine, add phosphorus oxychloride or thionyl chloride slowly.

-

A catalytic amount of DMF can be added.

-

The mixture is heated to reflux and stirred for several hours[3].

-

After cooling, the excess POCl₃ or SOCl₂ is removed by distillation under reduced pressure.

-

The residue is carefully poured onto ice and neutralized with a base (e.g., sodium bicarbonate).

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give 2,3-dichloro-5-(trifluoromethyl)pyridine.

-

Step 3: Methoxylation to this compound

This step is identical to the final step in Pathway 1.

-

Materials: 2,3-dichloro-5-(trifluoromethyl)pyridine, sodium methoxide, methanol.

-

Procedure:

-

Dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine in methanol.

-

Add a solution of sodium methoxide in methanol dropwise.

-

Work-up and purification are performed as described in Pathway 1.

-

Quantitative Data for Pathway 2

| Step | Starting Material | Product | Reagents | Typical Yield | Purity |

| 1 | 2-hydroxy-5-(trifluoromethyl)pyridine | 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine | NCS, MeCN | Good | >95% |

| 2 | 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine | POCl₃ or SOCl₂ | 86% (analogous reaction)[3] | >95% |

| 3 | 2,3-dichloro-5-(trifluoromethyl)pyridine | This compound | NaOMe, MeOH | Good to High | >98% |

Process Workflow Diagram for Pathway 2

References

- 1. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 2. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 3. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The spectroscopic data for 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine can be predicted by examining its structural features: a substituted pyridine ring with a chloro group at position 3, a methoxy group at position 2, and a trifluoromethyl group at position 5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts and coupling constants for this compound are detailed below.

Table 1: Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.3 | d | 1H | H-6 |

| ~ 7.8 | d | 1H | H-4 |

| ~ 4.0 | s | 3H | -OCH₃ |

Note: The aromatic protons H-4 and H-6 are expected to show a small meta-coupling (~2-3 Hz). The exact chemical shifts are influenced by the solvent and the concentration.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, at 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C-2 |

| ~ 148 (q) | C-5 |

| ~ 145 | C-6 |

| ~ 125 | C-4 |

| ~ 122 (q, J ≈ 272 Hz) | -CF₃ |

| ~ 118 | C-3 |

| ~ 54 | -OCH₃ |

Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts are approximate and can vary based on experimental conditions.

Table 3: Predicted ¹⁹F NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ -63 | -CF₃ |

Note: The chemical shift is relative to a standard such as CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are summarized below.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600-1450 | Strong | C=C and C=N stretching vibrations of the pyridine ring |

| 1300-1100 | Strong | C-F stretching vibrations of the -CF₃ group |

| 1250-1000 | Strong | C-O stretching of the methoxy group |

| 850-750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 211/213 | Molecular ion (M⁺) peak with a characteristic ~3:1 intensity ratio due to the presence of one chlorine atom. |

| 196/198 | [M - CH₃]⁺ |

| 182/184 | [M - CO]⁺ or [M - NCH₃]⁺ |

| 146 | [M - CH₃ - Cl]⁺ |

Note: PubChem provides predicted m/z values for various adducts of this molecule, including [M+H]⁺ at 212.00845 and [M+Na]⁺ at 233.99039.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

NMR Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

Temperature: 298 K.

-

3. ¹³C NMR Acquisition:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral width: 0-200 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

4. ¹⁹F NMR Acquisition:

-

Instrument: An NMR spectrometer equipped with a fluorine probe.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: Appropriate range for trifluoromethyl groups (e.g., -50 to -80 ppm).

-

Number of scans: 16-64.

-

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

2. Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Background: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

1. Sample Preparation:

-

Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

2. Data Acquisition (using Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer equipped with an ESI source, often coupled with a liquid chromatograph (LC-MS).

-

Parameters:

-

Ionization mode: Positive or negative ion mode.

-

Mass range: 50-500 m/z.

-

Capillary voltage: 3-5 kV.

-

Nebulizer gas pressure: Appropriate for the instrument.

-

Drying gas flow and temperature: Optimized for the solvent and flow rate.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

Technical Guide: Solubility of 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Due to the limited availability of precise quantitative solubility data in the public domain, this document provides a summary of known qualitative solubility information. Furthermore, it offers a detailed, generalized experimental protocol for the quantitative determination of solubility of solid organic compounds in organic solvents, which can be applied to the title compound. This guide is intended to be a foundational resource for researchers working with this compound, enabling them to assess its suitability for various reaction and formulation processes.

Introduction

This compound is a substituted pyridine derivative with the chemical formula C₇H₅ClF₃NO. Its structural features, including the chloro, methoxy, and trifluoromethyl groups, significantly influence its physicochemical properties, such as solubility. Understanding the solubility of this compound in various organic solvents is critical for its application in organic synthesis, process development, purification, and formulation. Solubility data informs the choice of appropriate solvents for reactions, extractions, and crystallizations, and is a crucial parameter in the development of liquid formulations.

While specific, publicly available quantitative solubility data for this compound is scarce, general qualitative information indicates its solubility in several common organic solvents. This guide aims to consolidate this information and provide a robust, generalized methodology for researchers to determine precise solubility values experimentally.

Qualitative Solubility Data

Based on available literature, this compound is reported to be soluble in a range of common organic solvents. This qualitative information is summarized in the table below. It is important to note that this information does not provide concentration limits or the influence of temperature.

| Solvent | Qualitative Solubility |

| Ethanol | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Dichloromethane (DCM) | Soluble[1] |

Experimental Protocol for Quantitative Solubility Determination

The following section outlines a detailed, generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. The most common and reliable method for this purpose is the shake-flask method.[2][3][4]

Principle

The shake-flask method involves creating a saturated solution of the compound in a given solvent by agitating an excess amount of the solid with the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the liquid phase is then determined using a suitable analytical technique.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, acetonitrile, ethyl acetate, etc.)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with tight-fitting caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to reach equilibrium. This can range from a few hours to 24 hours or longer, and may need to be determined empirically.[2][3]

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a period to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Analysis:

-

Analytical Method Development: Develop a suitable analytical method to quantify the concentration of this compound. For UV-active compounds, UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) with a UV detector are common choices.[2][5]

-

Calibration Curve: Prepare a series of standard solutions of the compound in the same solvent with known concentrations. Analyze these standards using the chosen analytical method to generate a calibration curve (e.g., absorbance vs. concentration).[5]

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration into the linear range of the calibration curve. Analyze the diluted sample.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.[5]

-

Calculate the concentration of the original saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Diagram of Experimental Workflow

References

Reactivity of the Methoxy Group in 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of the methoxy group in the heterocyclic compound 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. This molecule is of significant interest in medicinal chemistry and drug development due to its unique substitution pattern, which imparts a range of reactive possibilities. The pyridine ring is activated by two electron-withdrawing groups, a chloro group at the 3-position and a trifluoromethyl group at the 5-position, which significantly influences the chemical behavior of the methoxy group at the 2-position. This guide will explore the two primary reaction pathways involving the methoxy group: nucleophilic aromatic substitution (SNAr), where the methoxy group acts as a leaving group, and O-demethylation, which results in the formation of the corresponding pyridin-2-one. Detailed experimental protocols for analogous systems, quantitative data from related compounds, and mechanistic diagrams are provided to serve as a comprehensive resource for researchers.

Introduction: Electronic Landscape of the Pyridine Ring

The reactivity of this compound is fundamentally governed by the electronic interplay of its substituents. The pyridine nitrogen, along with the chloro and trifluoromethyl groups, exerts a strong electron-withdrawing effect on the aromatic ring. This effect is most pronounced at the C2 and C4 positions, rendering them highly electrophilic and susceptible to nucleophilic attack.[1][2]

-

Trifluoromethyl Group (-CF3): As a powerful electron-withdrawing group, the -CF3 moiety significantly decreases the electron density of the pyridine ring, thereby activating it towards nucleophilic substitution.

-

Chloro Group (-Cl): The chloro group also contributes to the electron-deficient nature of the ring through its inductive effect.

-

Methoxy Group (-OCH3): In contrast, the methoxy group is generally considered an electron-donating group through resonance, where the oxygen's lone pairs can delocalize into the ring.[3] However, its presence at the C2 position also makes it a potential leaving group in nucleophilic aromatic substitution reactions.

This electronic environment dictates that the primary reactive sites for nucleophiles are the positions ortho and para to the nitrogen atom (C2 and C4).[1][2] Consequently, the methoxy group at the C2 position is a focal point of the molecule's reactivity.

Key Reaction Pathways of the Methoxy Group

The methoxy group in this compound can undergo two principal transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The methoxy group can be displaced by a variety of nucleophiles. The strong activation of the pyridine ring by the -Cl and -CF3 groups facilitates this reaction.

-

O-Demethylation: The O-methyl bond can be cleaved to yield the corresponding 3-chloro-5-(trifluoromethyl)pyridin-2(1H)-one. This transformation is typically achieved using specific demethylating agents.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction at the C2 position involves the attack of a nucleophile, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes the complex and facilitates the subsequent departure of the methoxy leaving group.[1][2]

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates. The reactivity of the nucleophile and the reaction conditions will determine the efficiency of the substitution.

A simplified representation of the SNAr mechanism.

| Substrate | Nucleophile | k (M⁻¹s⁻¹) |

| 2-Methoxy-3-nitropyridine | Piperidine | 1.35 x 10⁻² |

| Pyrrolidine | 4.17 x 10⁻² | |

| Morpholine | 1.10 x 10⁻³ | |

| 2-Methoxy-5-nitropyridine | Piperidine | 2.51 x 10⁻² |

| Pyrrolidine | 7.76 x 10⁻² | |

| Morpholine | 2.04 x 10⁻³ |

Table 1: Second-order rate constants for SNAr reactions of nitrated 2-methoxypyridines.[4]

The following protocol is adapted from a procedure for the amination of methoxypyridines using sodium hydride and lithium iodide.[5]

Materials:

-

This compound

-

Amine (e.g., piperidine, morpholine)

-

Sodium hydride (NaH)

-

Lithium iodide (LiI)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (2.0 eq) and lithium iodide (1.0 eq).

-

Add anhydrous THF to the vessel.

-

Add the amine (1.2 eq) to the suspension and stir the mixture at room temperature for 10 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

O-Demethylation

O-demethylation of the methoxy group provides access to the corresponding 3-chloro-5-(trifluoromethyl)pyridin-2(1H)-one, a versatile intermediate for further functionalization. This transformation is typically achieved with strong Lewis acids or other specialized demethylating agents.

Workflow for the O-demethylation reaction.

Commonly used reagents for the demethylation of aryl methyl ethers include boron tribromide (BBr3), L-selectride, and certain thiolates.[6][7][8][9]

| Substrate | Product | Yield (%) |

| 4-Methoxypyridine | 4-Hydroxypyridine | 95 |

| 3-Methoxypyridine | 3-Hydroxypyridine | 92 |

| 2-Methoxypyridine | 2-Hydroxypyridine | 91 |

| 2-Chloro-4-methoxypyridine | 2-Chloro-4-hydroxypyridine | 89 |

Table 2: Yields for the demethylation of methoxypyridines with L-selectride.[8]

The following is a general procedure for the demethylation of an aryl methyl ether using boron tribromide.[10][11]

Materials:

-

This compound

-

Boron tribromide (BBr3) solution in dichloromethane (DCM)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 1M solution of BBr3 in DCM (2.0-3.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

-

Neutralize the aqueous layer with a saturated solution of NaHCO3.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Conclusion

The methoxy group in this compound is a key functional handle that can be manipulated through two primary pathways: nucleophilic aromatic substitution and O-demethylation. The strong electron-withdrawing nature of the chloro and trifluoromethyl substituents renders the C2 position highly susceptible to nucleophilic attack, allowing for the displacement of the methoxy group by a range of nucleophiles. Alternatively, the O-methyl bond can be cleaved to afford the corresponding pyridin-2-one. The choice of reagents and reaction conditions will dictate the outcome of the transformation. This guide provides a foundational understanding of these reactive pathways, supported by data from analogous systems and representative experimental protocols, to aid researchers in the strategic design of synthetic routes involving this versatile heterocyclic building block. Further investigation into the specific reactivity of this compound is warranted to fully elucidate its synthetic potential.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. researchgate.net [researchgate.net]

- 8. tus.elsevierpure.com [tus.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 11. ajrconline.org [ajrconline.org]

The Trifluoromethyl Group: A Keystone in Modern Pyridine-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into pyridine scaffolds has become a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing moiety imparts a unique combination of physicochemical and pharmacokinetic properties that can profoundly enhance the drug-like characteristics of pyridine derivatives. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in the design and development of novel therapeutics, with a focus on quantitative data, detailed experimental methodologies, and the visualization of relevant biological pathways.

The Physicochemical Impact of Trifluoromethylation on the Pyridine Ring

The introduction of a trifluoromethyl group significantly alters the electronic and physical properties of the pyridine ring, influencing its acidity (pKa), lipophilicity (logP), and metabolic stability. These changes are critical in optimizing a molecule's interaction with biological targets and its overall pharmacokinetic profile.

Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity and lowering the pKa of the corresponding pyridinium ion. This modulation of pKa can be crucial for optimizing a drug's solubility, absorption, and interaction with its biological target.

| Compound | Predicted pKa[1][2][3][4][5] |

| Pyridine | 5.25 |

| 2-(Trifluoromethyl)pyridine | -2.86 |

| 3-(Trifluoromethyl)pyridine | 2.83 |

| 4-(Trifluoromethyl)pyridine | 2.92 |

| 2-Methoxy-3-(trifluoromethyl)pyridine | 0.97 |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | -3.34 |

| 5-(Trifluoromethyl)pyridin-3-ol | 8.28 |

Lipophilicity (logP)

The trifluoromethyl group is highly lipophilic, and its incorporation into a pyridine ring generally increases the molecule's logP value. This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, including the blood-brain barrier, which is often a desirable trait in drug design.[6][7]

| Compound | Predicted logP[7][8][9][10] |

| Pyridine | 0.65 |

| 2-(Trifluoromethyl)pyridine | 1.7 |

| 3-(Trifluoromethyl)pyridine | 1.7 |

| 4-(Trifluoromethyl)pyridine | 1.7 |

| 2-Fluoro-3-(trifluoromethyl)pyridine | 2.2 |

| 2-Fluoro-6-(trifluoromethyl)pyridine | 2.2 |

| 4-Methyl-3-(trifluoromethyl)pyridine | 2.1 |

| 2-(Trifluoromethyl)-4-pyridinemethanol | 0.9 |

Metabolic Stability

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylpyridine derivatives.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

Materials:

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water, purged with nitrogen to remove dissolved CO2

-

Test compound (e.g., a trifluoromethylpyridine derivative)

Procedure:

-

Prepare a solution of the test compound (typically 1-10 mM) in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa value will be for that specific solvent system.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be used to accurately determine the equivalence point.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between n-octanol and water.

Materials:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Test compound

-

Separatory funnel or vials

-

Shaker or vortex mixer

-

Analytical method for quantification (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

-

Prepare a stock solution of the test compound in either water or n-octanol.

-

Add equal volumes of the water and n-octanol phases to a separatory funnel or vial.

-

Add a small, known amount of the stock solution of the test compound to the biphasic system. The final concentration should be within the linear range of the analytical method.

-

Shake the mixture vigorously for a predetermined amount of time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the test compound in both the n-octanol (Coct) and water (Cwater) phases using a suitable analytical method.

-

Calculate the partition coefficient (P) as P = Coct / Cwater.

-

The logP is the logarithm of the partition coefficient: logP = log10(P).

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is used to determine the intrinsic clearance (CLint) and half-life (t1/2) of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.[5][12][14]

Materials:

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Test compound and positive control compounds (with known metabolic stability)

-

Acetonitrile or other quenching solution

-

LC-MS/MS for analysis

Procedure:

-

Prepare a working solution of the test compound in the phosphate buffer.

-

In a multi-well plate, add the HLM and the test compound solution. Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold quenching solution (e.g., acetonitrile containing an internal standard).

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t1/2) as t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).[15]

Signaling Pathway and Mechanism of Action

Many trifluoromethylpyridine derivatives exert their therapeutic effects by modulating specific signaling pathways. A prominent example is the inhibition of Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in inflammation and immunity.[1][16][17][18]

While no marketed JAK inhibitor currently contains a trifluoromethylpyridine moiety, the JAK inhibitor Filgotinib possesses a triazolopyridine core, a closely related heterocyclic system.[2][11][19][20] The mechanism of such inhibitors provides a relevant model for understanding how a trifluoromethylpyridine-based JAK inhibitor might function.

Figure 1. The JAK-STAT signaling pathway and its inhibition by a hypothetical trifluoromethylpyridine-based JAK inhibitor.

The diagram illustrates that the binding of a cytokine to its receptor activates associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of genes involved in inflammatory responses. A trifluoromethylpyridine-based JAK inhibitor would competitively bind to the ATP-binding site of the JAKs, preventing their activation and thereby blocking the downstream signaling cascade.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the design of pyridine-based therapeutics. Its ability to modulate key physicochemical properties such as basicity, lipophilicity, and metabolic stability provides medicinal chemists with a robust strategy for optimizing drug candidates. The continued exploration of trifluoromethylpyridine derivatives, coupled with a deeper understanding of their mechanisms of action, holds significant promise for the development of novel and effective treatments for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. chembk.com [chembk.com]

- 5. nuvisan.com [nuvisan.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. 2-(Trifluoromethyl)-4-pyridinemethanol | C7H6F3NO | CID 10374971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. benchchem.com [benchchem.com]

- 13. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 17. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Filgotinib | C21H23N5O3S | CID 49831257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine, a key intermediate in the development of various agrochemicals and pharmaceuticals. The document details the crucial starting materials, reaction mechanisms, and experimental protocols, with a focus on providing actionable data for laboratory and process development.

Executive Summary

The synthesis of this compound is most effectively achieved through the selective methoxylation of 2,3-dichloro-5-(trifluoromethyl)pyridine. This precursor is synthesized via multi-step processes, commonly originating from 3-picoline or other substituted pyridines. The strategic introduction of the trifluoromethyl group, followed by chlorination and subsequent selective methoxylation, are the cornerstones of the manufacturing process. This guide will dissect these critical stages, presenting quantitative data and detailed experimental procedures to facilitate reproducible and scalable synthesis.

Core Synthetic Pathways

The dominant and most industrially viable route to this compound involves a two-stage process:

-

Stage 1: Synthesis of the Key Intermediate: 2,3-dichloro-5-(trifluoromethyl)pyridine.

-

Stage 2: Selective Methoxylation to Yield the Final Product.

The following sections provide a detailed exploration of the starting materials and experimental protocols for each stage.

Stage 1: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

The synthesis of this crucial intermediate can be approached from several starting materials. The most common methods are outlined below.

This pathway involves the chlorination and fluorination of 3-picoline. It is a widely used industrial method that can be performed in a stepwise or simultaneous fashion.[1]

Experimental Protocol: Stepwise Vapor-Phase Synthesis

A stepwise vapor-phase chlorination followed by fluorination is a common approach.[1]

-

Chlorination: 3-Picoline is subjected to vapor-phase chlorination to produce 2-chloro-5-(trichloromethyl)pyridine.

-

Fluorination: The resulting intermediate is then fluorinated in the vapor phase to yield 2-chloro-5-(trifluoromethyl)pyridine.

-

Nuclear Chlorination: Finally, nuclear chlorination of the pyridine ring affords 2,3-dichloro-5-(trifluoromethyl)pyridine.[1]

This method involves the exhaustive chlorination of 2-chloro-5-(chloromethyl)pyridine followed by fluorination.

Experimental Protocol: Liquid-Phase Chlorination and Vapor-Phase Fluorination

-

Liquid-Phase Chlorination: 2-Chloro-5-(chloromethyl)pyridine is chlorinated under liquid-phase conditions to yield 2,3-dichloro-5-(trichloromethyl)pyridine.[1]

-

Vapor-Phase Fluorination: The trichloromethyl group is subsequently fluorinated in the vapor phase to give 2,3-dichloro-5-(trifluoromethyl)pyridine.[1]

This is a direct fluorination of a readily available precursor.

Experimental Protocol: Halogen Exchange

-

Reaction Setup: In a suitable reactor, 2,3-dichloro-5-(trichloromethyl)pyridine is treated with a fluorinating agent such as anhydrous hydrogen fluoride (HF).[2]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures.[2]

-

Work-up and Purification: The reaction mixture is neutralized, and the product is purified by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine. A conversion rate of 100% and a selectivity of 98% have been reported for this method.[2]

Table 1: Comparison of Synthetic Routes to 2,3-dichloro-5-(trifluoromethyl)pyridine

| Starting Material | Key Steps | Reported Yield/Selectivity | Reference |

| 3-Picoline | Vapor-phase chlorination and fluorination | Good yield (quantitative data not specified) | [1] |

| 2-Chloro-5-(chloromethyl)pyridine | Liquid-phase chlorination, vapor-phase fluorination | Not specified | [1] |

| 2,3-dichloro-5-(trichloromethyl)pyridine | Halogen exchange with HF | 100% conversion, 98% selectivity | [2] |

Stage 2: Selective Methoxylation to this compound

The final and critical step in the synthesis is the selective nucleophilic aromatic substitution of the 2-chloro group in 2,3-dichloro-5-(trifluoromethyl)pyridine with a methoxy group. This selectivity is driven by the electronic effects of the trifluoromethyl group and the nitrogen atom in the pyridine ring, which make the 2-position more susceptible to nucleophilic attack.

Experimental Protocol: Methoxylation with Sodium Methoxide

-

Reaction Setup: A solution of 2,3-dichloro-5-(trifluoromethyl)pyridine is prepared in a suitable anhydrous solvent, such as methanol or an aprotic polar solvent like DMF or DMSO, in a reaction vessel equipped with a stirrer and a condenser.

-

Reagent Addition: A solution of sodium methoxide in methanol is added to the reaction mixture. The reaction is typically carried out at a controlled temperature, which may range from room temperature to reflux, depending on the solvent and desired reaction rate.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction is quenched by the addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic extracts are washed with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or distillation, to afford this compound.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic processes, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthetic routes to the key intermediate.

Caption: Final methoxylation step.

References

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Trifluoromethylpyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal and agricultural chemistry. Its unique electronic properties, metabolic stability, and ability to modulate lipophilicity have established it as a "super-methyl" group, capable of significantly enhancing the pharmacological profiles of bioactive molecules. When appended to a pyridine ring, a ubiquitous scaffold in numerous natural products and synthetic drugs, the resulting trifluoromethylpyridines (TFMPs) represent a class of "privileged scaffolds." These compounds have demonstrated remarkable success in a wide array of applications, from potent agrochemicals to life-saving pharmaceuticals.

This in-depth technical guide provides a comprehensive overview of the discovery and historical development of trifluoromethylpyridines. It details the evolution of synthetic methodologies, presents quantitative data for key transformations, and outlines detailed experimental protocols for the preparation of important TFMP building blocks. Furthermore, this guide visualizes key synthetic workflows and biological signaling pathways, offering a rich resource for researchers engaged in the design and synthesis of novel trifluoromethylpyridine-containing compounds.

A Historical Journey: From a Chemical Curiosity to a Billion-Dollar Market

The story of trifluoromethylpyridines is intrinsically linked to the broader history of fluorine chemistry. While the element fluorine was first isolated by Henri Moissan in 1886, its extreme reactivity presented significant challenges to early organofluorine chemistry.[1] A major breakthrough came in 1898 when Frédéric Swarts reported the synthesis of benzotrifluoride from benzotrichloride, demonstrating a viable method for introducing the CF₃ group onto an aromatic ring.[2]

However, it was not until nearly half a century later, in 1947 , that the first synthesis of a trifluoromethylpyridine was reported.[2][3] This seminal work involved the chlorination and subsequent fluorination of picoline, mirroring the earlier approach to benzotrifluoride.[2] This discovery laid the foundation for the industrial production of TFMP intermediates.

The subsequent decades saw a steady increase in interest in TFMPs, driven by the growing recognition of the beneficial effects of fluorine in bioactive molecules. The 1980s marked a significant turning point with the commercialization of the first TFMP-containing agrochemicals. Fluazifop-butyl , a selective herbicide, was introduced in 1982, showcasing the potential of this chemical class in crop protection.[4] This was followed by the insecticide Chlorfluazuron and the fungicide Fluazinam , solidifying the importance of TFMPs in the agrochemical industry.

The development of more sophisticated synthetic methods, including direct trifluoromethylation and palladium-catalyzed cross-coupling reactions, in the late 20th and early 21st centuries has further accelerated research and development in this area. Today, trifluoromethylpyridines are key components in a multitude of commercial products and are a focal point of ongoing research in both academic and industrial laboratories.

Key Milestones in the History of Trifluoromethylpyridines

| Year | Key Development | Significance | Key Figures/Companies |

| 1886 | Isolation of elemental fluorine.[1] | Foundational discovery for all fluorine chemistry. | Henri Moissan |

| 1898 | Synthesis of benzotrifluoride.[2] | First successful synthesis of an aromatic trifluoromethyl compound. | Frédéric Swarts |

| 1947 | First reported synthesis of trifluoromethylpyridine.[2][3] | Opened the door to the exploration of this new class of compounds. | |

| 1982 | Commercialization of Fluazifop-butyl.[4] | First major agrochemical application of a trifluoromethylpyridine. | Ishihara Sangyo Kaisha, Ltd. |

| Late 1980s - 1990s | Development of direct trifluoromethylation methods. | Provided more efficient and versatile routes to TFMPs. | Yagupolskii, Umemoto, Togni, and others |

| 2000s - Present | Widespread use in pharmaceuticals and advanced materials. | Expansion of applications beyond agrochemicals. | Numerous pharmaceutical and chemical companies |

Synthetic Methodologies: A Chemist's Toolkit for Trifluoromethylpyridine Construction

The synthesis of trifluoromethylpyridines can be broadly categorized into three main strategies:

-

Halogen Exchange (Halex) Reactions: The classic and still industrially relevant method involving the fluorination of pre-functionalized trichloromethylpyridines.

-

Cyclocondensation Reactions: Building the pyridine ring from acyclic precursors already containing the trifluoromethyl group.

-

Direct C-H Trifluoromethylation: The modern approach of directly introducing a CF₃ group onto a pre-existing pyridine ring.

Halogen Exchange (Halex) Reactions

This method is the cornerstone of industrial-scale production of many key trifluoromethylpyridine intermediates. The general strategy involves the exhaustive chlorination of a methylpyridine (picoline) to the corresponding trichloromethylpyridine, followed by a halogen exchange reaction with a fluoride source, typically hydrogen fluoride (HF) or a metal fluoride.

Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine from 2,3-Dichloro-5-(trichloromethyl)pyridine [5]

-

Materials:

-

2,3-dichloro-5-(trichloromethyl)pyridine (106.16 g, 0.4 mol)

-

Anhydrous hydrogen fluoride (180 g, 9 mol)

-

Mercuric oxide (as catalyst)

-

Sodium bicarbonate

-

Dichloromethane

-

-

Procedure:

-

To a polyethylene reactor, add 2,3-dichloro-5-(trichloromethyl)pyridine and anhydrous hydrogen fluoride.

-

Control the temperature at –20 °C and slowly add mercuric oxide over 3 hours.

-

Ensure the reaction temperature does not exceed 35 °C and stir the reaction for approximately 22 hours, or until the system appears gray-white.

-

Filter the reaction mixture.

-

Neutralize the filtrate with sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Remove the dichloromethane under reduced pressure to obtain the product, 2,3-dichloro-5-(trifluoromethyl)pyridine.

-

-

Quantitative Data:

Cyclocondensation Reactions

This powerful strategy allows for the construction of the pyridine ring from smaller, readily available trifluoromethyl-containing building blocks. This approach offers excellent control over the substitution pattern of the final product. Common building blocks include ethyl 4,4,4-trifluoroacetoacetate and 4-ethoxy-1,1,1-trifluoro-3-en-2-one.[6]

Experimental Protocol: Hantzsch-Type Synthesis of a Dihydropyridine Precursor [7]

-

Materials:

-

Substituted benzaldehyde (0.2 mol)

-

Methyl-3-aminocrotonate (46.05 g, 0.4 mol)

-

Isopropanol (50 mL)

-

-

Procedure:

-

To a solution of the substituted benzaldehyde in isopropanol, add methyl-3-aminocrotonate at once.

-

Heat the reaction mixture at reflux for the time required for the specific substrate (typically several hours).

-

Cool the reaction mixture to room temperature.

-

Filter the obtained crystals.

-

Wash the crystals with isopropanol (3 x 20 mL).

-

Dry the product in a vacuum to a constant weight.

-

Direct C-H Trifluoromethylation

Direct C-H trifluoromethylation represents a more atom-economical and modern approach to the synthesis of trifluoromethylpyridines. These methods avoid the pre-functionalization of the pyridine ring and can often be performed under milder conditions. A variety of trifluoromethylating reagents have been developed for this purpose, including radical sources (e.g., Langlois' reagent, CF₃SO₂Na), electrophilic sources (e.g., Togni's and Umemoto's reagents), and nucleophilic sources (e.g., Ruppert-Prakash reagent, TMSCF₃).

Experimental Protocol: Direct Trifluoromethylation of an Imine using the Ruppert-Prakash Reagent (TMSCF₃) [5]

-

Materials:

-

Imine (1.0 equiv)

-

Anhydrous solvent (e.g., THF, DCM)

-

Initiator (e.g., CsF, 1.1 equiv)

-

Trimethyl(trifluoromethyl)silane (TMSCF₃, 1.2-1.5 equiv)

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the imine in the anhydrous solvent.

-

Add the initiator (e.g., CsF).

-

Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).

-

Add TMSCF₃ dropwise.

-

Stir the reaction at the same temperature or allow it to warm to room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with the appropriate quenching solution.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

-

Quantitative Data Summary for Key Synthetic Transformations

The following tables summarize the yields for various trifluoromethylpyridine syntheses, providing a comparative overview of the different methodologies.

Table 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

| Starting Material | Reagents and Conditions | Yield | Reference |

| 3-Trifluoromethylpyridine | Cl₂, CCl₄, reflux, mercury-vapor lamp irradiation, 8 hours | Major product | [8] |

| 3-Trifluoromethylpyridine | Cl₂, CCl₄, α,α'-azobisisobutyronitrile, reflux, 15 hours | Major product | [8] |

| 3-Methylpyridine | 1. N-oxidation; 2. Benzoyl chloride; 3. Cl₂; 4. KF, DMSO, CTAB | 81.1% (fluorination step) | [9] |

Table 2: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

| Starting Material | Reagents and Conditions | Yield | Reference |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, HgO (catalyst), -20 °C to 35 °C, 22 hours | 98% (selectivity) | [5] |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, catalyst, 170 °C, 11 hours | 65% | [9] |

| 2-Chloro-5-(trifluoromethyl)pyridine | Cl₂, FeCl₃, 150-170 °C, 18 hours | 40.4% (calculated from masses) | [9] |

Table 3: Synthesis of 4-(Trifluoromethyl)nicotinic Acid

| Starting Material | Reagents and Conditions | Yield | Reference |

| Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate | 10% Pd/C, H₂, CH₃COONa·3H₂O, ethanol, RT, 8 hours | 90.4% | [10] |

| 4-(Trifluoromethyl)nicotinamide | Pd/MCM-22 catalyst, 25% aq. NaOH, 100 °C, 4 hours | High | [10] |

| Ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide | 1. KOH; 2. POCl₃; 3. Pd/C, H₂; 4. Hydrolysis | Feasible route | [11] |

Visualizing Chemical Transformations and Biological Pathways

Graphviz (DOT language) is a powerful tool for visualizing complex relationships. Below are examples of DOT scripts for a generic synthetic workflow and the signaling pathways of key trifluoromethylpyridine-containing agrochemicals.

Synthetic Workflow: From Picoline to a Functionalized Trifluoromethylpyridine

Caption: A generalized workflow for the synthesis of functionalized trifluoromethylpyridines.

Biological Signaling Pathway: Mode of Action of Fluazinam

Caption: The dual mechanism of action of Fluazinam in uncoupling oxidative phosphorylation.

Biological Signaling Pathway: Proposed Mode of Action of Pyridalyl

References

- 1. History of fluorine - Wikipedia [en.wikipedia.org]

- 2. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 9. alfa-chemical.com [alfa-chemical.com]

- 10. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

- 11. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Fungicides from 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine as a starting material in the synthesis of fungicides. While direct, one-step syntheses of commercial fungicides from this specific precursor are not prominently documented, its structure is amenable to conversion into key intermediates for potent fungicidal agents. This document outlines a proposed synthetic pathway to the fungicide Fluazinam, including detailed experimental protocols for the necessary transformations.

Introduction